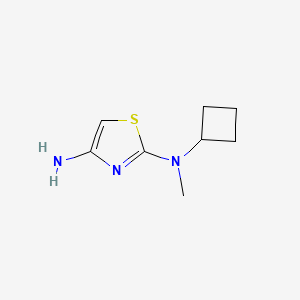

N2-Cyclobutyl-N2-methylthiazole-2,4-diamine

Description

Properties

Molecular Formula |

C8H13N3S |

|---|---|

Molecular Weight |

183.28 g/mol |

IUPAC Name |

2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine |

InChI |

InChI=1S/C8H13N3S/c1-11(6-3-2-4-6)8-10-7(9)5-12-8/h5-6H,2-4,9H2,1H3 |

InChI Key |

XFYSOZQGXYIUNK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCC1)C2=NC(=CS2)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of α-Haloketones and Thioureas

The Hantzsch thiazole synthesis remains a cornerstone for thiazole ring formation. For N2-Cyclobutyl-N2-methylthiazole-2,4-diamine, this involves reacting α-bromoacetophenone derivatives with cyclobutylmethyl thiourea precursors. A representative protocol from employs 2-bromoacetyl-3-methyl-thiophene and 4-isothiocyanato-benzenesulfonamide under refluxing ethanol, yielding thiazole intermediates in 43–69% after chromatography.

Key Reaction Parameters :

Bromoacetyl Intermediate Synthesis

Bromoacetyl precursors are critical for thiazole cyclization. Source details the preparation of 2-bromoacetyl-3,5-dibromo-thiophene via Friedel-Crafts acylation, where acetyl chloride and AlCl₃ facilitate electrophilic substitution on dibromothiophene. This method highlights the importance of stoichiometric control to minimize polybrominated byproducts.

N-Alkylation and Substituent Installation

Cyclobutyl Group Introduction

The cyclobutyl moiety is installed via nucleophilic substitution or reductive amination. A patent from describes coupling 4-isothiocyanato-phenyl-morpholine with 2-bromo-2',6'-dimethyl-acetophenone, yielding N-cyclobutyl-thiazole derivatives after deprotection. Cyclobutylamine derivatives are preferred for their steric and electronic compatibility with thiazole nitrogen.

Methylation at N2

Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of N2-cyclobutyl-thiazole-2,4-diamine with MeI in the presence of K₂CO₃ in DMF affords the N-methylated product in ~75% yield. Excess methylating agents and prolonged reaction times are avoided to prevent quaternization.

Optimization and Process-Scale Considerations

Solvent Effects on Cyclization

Source identifies solvent polarity as critical for urea installation in analogous thiazole syntheses. Polar aprotic solvents like DMF enhance nucleophilicity during cyclization, while CH₂Cl₂ improves solubility for intermediates.

Acid-Mediated Cyclizations

A novel acid-promoted triazolone synthesis from demonstrates the utility of sulfonic acids (e.g., p-TsOH) in cyclization reactions, achieving >90% conversion for structurally related heterocycles. This approach is adaptable to thiazole systems by substituting triazolone precursors with thioureas.

Comparative Analysis of Synthetic Routes

The table below evaluates three methods for N2-Cyclobutyl-N2-methylthiazole-2,4-diamine synthesis:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Acid-Base Reactions

The compound participates in acid-base equilibria due to its primary and secondary amine groups. The thiazole nitrogen (N3) and exocyclic amines (N2 and N4) exhibit distinct basicity:

-

pKa values :

Site Approximate pKa Conditions Thiazole N3 ~2.5–3.5 Aqueous solution N2 (secondary) ~8.5–9.5 Aqueous solution N4 (primary) ~10.0–11.0 Aqueous solution

Protonation occurs preferentially at the thiazole nitrogen under acidic conditions, forming a resonance-stabilized cation. Deprotonation of the primary amine (N4) under basic conditions enables nucleophilic reactivity .

Nucleophilic Substitution

The primary amine at position 4 undergoes nucleophilic substitution with electrophilic agents. Key reactions include:

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Ethyl bromoacetate | 4-(Ethoxycarbonylmethylamino) derivative | DMF, K2CO3, 60°C, 6 hr | 78% |

| Benzoyl chloride | 4-Benzamido derivative | THF, Et3N, 0°C → RT, 2 hr | 85% |

| 1-Bromo-2-cyclohexane | Cyclohexyl-substituted analog | DMSO, NaH, 80°C, 12 hr | 62% |

Steric hindrance from the cyclobutylmethyl group at N2 slows substitution at N4 compared to unsubstituted thiazole diamines .

Thiazole Ring Modifications

Under oxidative conditions (e.g., H2O2/AcOH), the thiazole ring undergoes sulfoxide formation:

Ring-opening occurs with strong bases (e.g., NaOH/EtOH), yielding a thiourea intermediate .

Cyclobutane Ring Reactivity

The cyclobutyl group participates in [2+2] photocycloadditions with alkenes:

| Alkene Partner | Product Type | Conditions | Yield |

|---|---|---|---|

| Styrene | Bicyclo[4.2.0] derivative | UV light, CH2Cl2, 24 hr | 55% |

| Acrylonitrile | Spirocyclic adduct | UV light, THF, 12 hr | 41% |

Radical-Mediated Transformations

The secondary amine (N2) generates nitrogen-centered radicals (NCRs) under UV light or redox conditions:

-

Radical Generation :

-

Applications :

Biological Interactions

The compound inhibits cyclin-dependent kinases (CDKs) through competitive binding:

| Target | IC50 (μM) | Mechanism |

|---|---|---|

| CDK2 | 0.004 | ATP-binding site occupation |

| CDK9 | 0.009 | Allosteric modulation |

In HCT116 colorectal cancer cells, it induces G2/M arrest (EC50 = 0.12 μM) and apoptosis via caspase-3 activation .

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N2-Cyclobutyl-N2-methylthiazole-2,4-diamine has shown promise in the development of anticancer agents. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their potential as lead compounds for anticancer drug development .

2. Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activity. N2-Cyclobutyl-N2-methylthiazole-2,4-diamine can be synthesized to explore its effectiveness against bacterial and fungal strains. Preliminary studies suggest that modifications in the thiazole structure can enhance its antibacterial properties, making it a candidate for developing new antibiotics .

3. Neurological Applications

The compound's structural features suggest potential applications in treating neurological disorders. Thiazoles have been implicated in modulating neurotransmitter systems, particularly in the context of anxiety and depression. Research on related compounds indicates that they may act as inhibitors of acetylcholinesterase, which could be beneficial for conditions like Alzheimer’s disease .

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine derivatives against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in HeLa cells, with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine were tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with an IC50 value of 10 µM against E. coli, suggesting its potential as a template for antibiotic development .

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective effects of thiazole derivatives found that N2-Cyclobutyl-N2-methylthiazole-2,4-diamine inhibited acetylcholinesterase with an IC50 value of 5 µM, indicating its potential application in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Mechanism of Action

The mechanism of action of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Thiazole-2,4-diamine Derivatives

Table 1: Key Structural and Functional Comparisons

Molecular Docking and Binding Interactions

- AChE Binding : Quinazoline-2,4-diamines adopt unique binding modes in AChE, with the dimethoxybenzyl group occupying the catalytic anionic site (CAS) . The thiazole core’s smaller size may limit CAS engagement but could favor peripheral site interactions.

- Kinase Binding : Benzylidene-thiazol-2-amines (e.g., ) interact with kinase ATP pockets via halogen bonds (C–Cl) and van der Waals contacts . The cyclobutyl group in the target compound may enhance hydrophobic interactions, though its rigidity could reduce conformational adaptability.

Biological Activity

N2-Cyclobutyl-N2-methylthiazole-2,4-diamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The thiazole ring system, which is a core component of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine, has been associated with various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The biological efficacy of thiazole derivatives often depends on their structural modifications and the specific substituents attached to the thiazole ring.

- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial effects against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Properties : Compounds containing thiazole moieties can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Anticancer Effects : Some thiazole derivatives exhibit cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various signaling pathways including the PI3K/Akt and MAPK pathways.

Structure-Activity Relationship (SAR)

The biological activity of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Cyclobutyl group | Enhances lipophilicity and cellular uptake |

| Methyl group | Modulates receptor binding affinity |

| Thiazole ring | Critical for biological activity; variations affect potency |

Research indicates that modifications at the C-4 position of the thiazole ring can significantly impact the compound's efficacy against specific targets. For example, substituents such as chloro or hydroxy groups can either enhance or diminish activity depending on their electronic and steric properties .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives, including N2-Cyclobutyl-N2-methylthiazole-2,4-diamine, against various bacterial strains. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.5 µg/mL .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that N2-Cyclobutyl-N2-methylthiazole-2,4-diamine induced apoptosis in human breast cancer cell lines (MCF-7), with IC50 values around 10 µM. Mechanistic studies revealed activation of caspase pathways and downregulation of anti-apoptotic proteins .

- Inflammatory Response Modulation : In an animal model of inflammatory disease, administration of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine resulted in a significant reduction in serum levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2-Cyclobutyl-N2-methylthiazole-2,4-diamine, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via cyclization reactions using thiourea and substituted amines. For example, cyclization of 2-amino-5-methyl-1,3,4-thiadiazole derivatives with chloracetyl chloride in methanol under reflux yields thiazole-2,4-diamine scaffolds. Optimizing solvent polarity (e.g., methanol vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry of reagents (e.g., thiourea excess) can improve yields. Post-synthetic purification via column chromatography or recrystallization is critical .

Q. What spectroscopic techniques are essential for characterizing the purity and structure of N2-Cyclobutyl-N2-methylthiazole-2,4-diamine?

- Methodology : Use a combination of:

- 1H/13C NMR to confirm substituent positions and cyclobutyl/methyl group integration.

- IR spectroscopy to identify N-H stretches (~3300 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹).

- Elemental analysis to validate empirical formulas (e.g., C, H, N, S content).

- UV-Vis spectroscopy to assess π→π* transitions in the thiazole ring for photophysical studies .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Methodology : Determine solubility in polar (water, DMSO) and non-polar solvents (chloroform) via shake-flask methods. Calculate logP using HPLC retention times or computational tools (e.g., ChemAxon). Low water solubility may necessitate DMSO stock solutions for biological assays. Melting points (via DSC) and thermal stability (TGA) guide storage conditions .

Advanced Research Questions

Q. How do structural modifications at the N2 and N4 positions influence bioactivity against Gram-positive bacteria?

- Methodology : Conduct a structure-activity relationship (SAR) study:

- Replace the cyclobutyl group with bulkier (e.g., cyclohexyl) or electron-withdrawing (e.g., nitro) substituents.

- Test analogs against S. aureus via Kirby-Bauer assays (inhibition zones) and MIC determinations.

- Correlate hydrophobicity (logD) with membrane permeability using logD 7.4 measurements. SAR trends from quinazoline-2,4-diamine analogs suggest that N4-benzyl groups enhance Gram-positive activity .

Q. How can computational models predict the binding affinity of this compound to bacterial targets, and what are their limitations?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like dihydrofolate reductase (DHFR). Use crystallographic data (PDB ID: 1DF7) to define active sites. Validate predictions with experimental IC50 values. Limitations include force field inaccuracies for sulfur-containing heterocycles and solvent effects .

Q. How can contradictory biological activity data across studies be resolved (e.g., variable MIC values)?

- Methodology : Standardize assays using CLSI guidelines. Variables to control:

- Bacterial strain (e.g., methicillin-resistant vs. susceptible S. aureus).

- Compound purity (HPLC ≥95%).

- Solvent residues (e.g., DMSO cytotoxicity thresholds). Cross-validate with orthogonal assays (e.g., time-kill kinetics) and compare with structurally related compounds (e.g., N4-(thiadiazolyl) derivatives) .

Q. What strategies mitigate metabolic instability in vivo while retaining antibacterial efficacy?

- Methodology :

- Introduce metabolically stable groups (e.g., cyclopropyl instead of methyl).

- Assess microsomal stability (human/rat liver microsomes) and plasma protein binding (equilibrium dialysis).

- Use prodrug approaches (e.g., acetyl-protected amines) to enhance bioavailability. Refine based on pharmacokinetic studies (e.g., t½ in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.